molecular formula C16H12FN3O2 B6896021 (6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

(6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B6896021
M. Wt: 297.28 g/mol
InChI Key: VBYYGCQWGCDBFZ-UHFFFAOYSA-N
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Description

(6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a complex organic compound that features a unique combination of fluorinated indene and triazolopyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, which is then fluorinated. The fluorinated indene is subsequently reacted with a triazolopyridine precursor under specific conditions to form the final product. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
  • (6-bromo-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Uniqueness

(6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-12-4-1-10-2-5-14(13(10)7-12)22-16(21)11-3-6-15-19-18-9-20(15)8-11/h1,3-4,6-9,14H,2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYYGCQWGCDBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1OC(=O)C3=CN4C=NN=C4C=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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